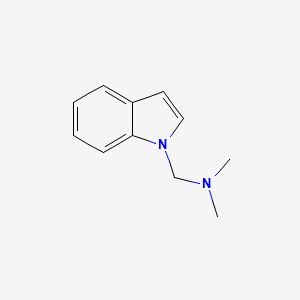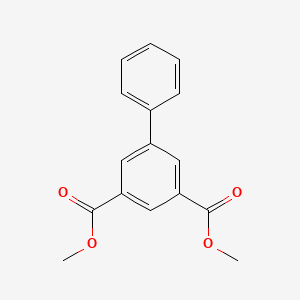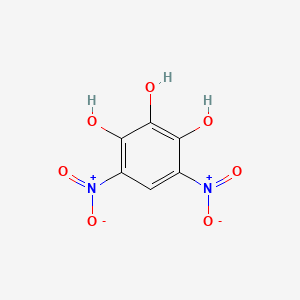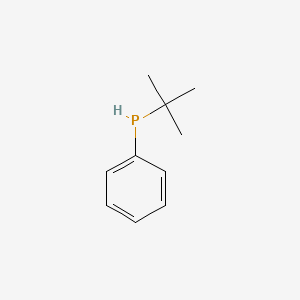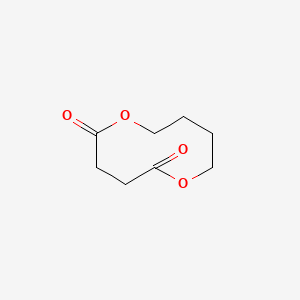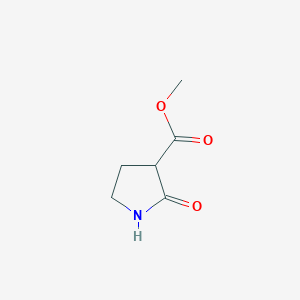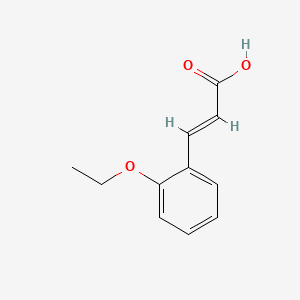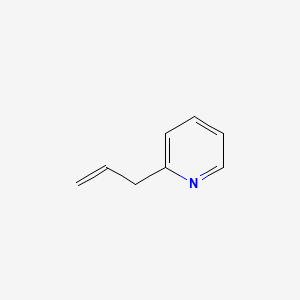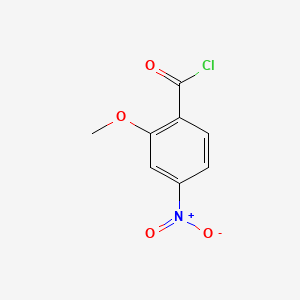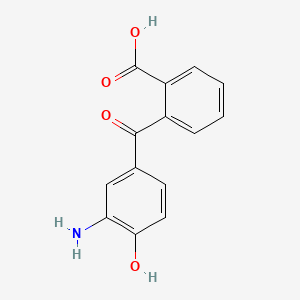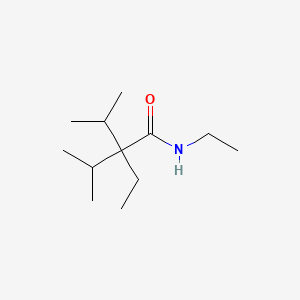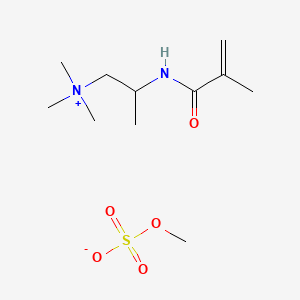
2,6-Dimethoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,6-Dimethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. The compound’s structure consists of an anthraquinone core with two methoxy groups attached at the 2 and 6 positions, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methoxylation of anthraquinone derivatives. For instance, starting with 2,6-dihydroxyanthraquinone, methoxylation can be achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methoxylation reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions: 2,6-Dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives with additional oxygen functionalities.
Reduction: Production of hydroquinone derivatives.
Substitution: Generation of various substituted anthraquinone compounds.
科学的研究の応用
2,6-Dimethoxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dimethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its methoxy groups play a crucial role in modulating its reactivity and interactions with biological molecules .
類似化合物との比較
- 1,2-Dimethoxyanthraquinone
- 1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione
- Morindone-5-methylether
Comparison: 2,6-Dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications .
特性
CAS番号 |
963-96-2 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC名 |
2,6-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-19-9-3-5-11-13(7-9)15(17)12-6-4-10(20-2)8-14(12)16(11)18/h3-8H,1-2H3 |
InChIキー |
VZXGMACDZPAQOP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
